n-(4-(3-Aminobutyl)phenyl)acetamide

Description

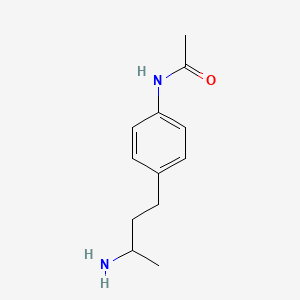

N-(4-(3-Aminobutyl)phenyl)acetamide is a phenylacetamide derivative featuring a 3-aminobutyl substituent on the para-position of the phenyl ring.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-[4-(3-aminobutyl)phenyl]acetamide |

InChI |

InChI=1S/C12H18N2O/c1-9(13)3-4-11-5-7-12(8-6-11)14-10(2)15/h5-9H,3-4,13H2,1-2H3,(H,14,15) |

InChI Key |

VCMNVZSWBBVHSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)NC(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-(3-Aminobutyl)phenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 3-aminobutylamine.

Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-bromoacetophenone and 3-aminobutylamine to form an intermediate compound.

Acetylation: The intermediate is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

n-(4-(3-Aminobutyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, n-(4-(3-Aminobutyl)phenyl)acetamide serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance binding affinity and specificity towards biological targets.

Medicine

This compound is investigated for its potential therapeutic properties. It may act as an analgesic, anti-inflammatory, or anticancer agent, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which n-(4-(3-Aminobutyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetamide group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. The 3-aminobutyl chain provides additional flexibility and binding opportunities.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among phenylacetamide derivatives determine their pharmacological profiles. Below is a comparative table:

Pharmacological Activity Comparisons

- Sulfonamide Derivatives (): Compounds like N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide exhibit potent anti-hypernociceptive and analgesic effects, likely due to sulfonamide-mediated enzyme inhibition (e.g., cyclooxygenase or serotonin receptors). The 3-aminobutyl group in the target compound may similarly modulate pain pathways but with distinct pharmacokinetics .

- Halogenated Derivatives (): Chlorinated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) arise from paracetamol photodegradation. These compounds highlight the stability challenges of halogen substituents under light exposure, suggesting that the 3-aminobutyl chain could improve photostability .

- Amino-Substituted Analogs (): N-(4-Aminophenyl)acetamide’s applications in dye chemistry underscore the role of amino groups in redox reactions. The 3-aminobutyl chain may offer similar reactivity but with steric or electronic differences .

Physicochemical Properties

The 3-aminobutyl group increases molecular weight (~222.3 g/mol) compared to simpler analogs like paracetamol (151.2 g/mol). For example:

- Paracetamol : logP ≈ 0.5, water solubility ≈ 14 mg/mL.

- Hypothetical this compound: Estimated logP ≈ 1.8, solubility <5 mg/mL (predictive modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.